molecular formula C6H4INO2 B13748830 4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one CAS No. 39495-50-6

4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one

Cat. No.: B13748830
CAS No.: 39495-50-6
M. Wt: 249.01 g/mol
InChI Key: CCAMOKMWECRXDF-UHFFFAOYSA-N
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Description

4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one is a chemical compound with the molecular formula C₆H₄INO₂ It is known for its unique structure, which includes an iodine atom and a hydroxyimino group attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one typically involves the iodination of 4-hydroxyimino-2,5-cyclohexadien-1-one. This can be achieved through the reaction of 4-hydroxyimino-2,5-cyclohexadien-1-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include 4-nitroso-3-iodo-2,5-cyclohexadien-1-one or other oxidized derivatives.

    Reduction: The major product is 4-amino-3-iodo-2,5-cyclohexadien-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-nitrosophenol: Similar in structure but with a nitroso group instead of a hydroxyimino group.

    4-Hydroxyimino-2,5-cyclohexadien-1-one: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    2-Iodo-4-hydroxyimino-2,5-cyclohexadien-1-one: Another isomer with different positioning of the iodine atom.

Uniqueness

4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one stands out due to the presence of both the iodine atom and the hydroxyimino group, which confer unique reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.

Properties

39495-50-6

Molecular Formula

C6H4INO2

Molecular Weight

249.01 g/mol

IUPAC Name

3-iodo-4-nitrosophenol

InChI

InChI=1S/C6H4INO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H

InChI Key

CCAMOKMWECRXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)I)N=O

Origin of Product

United States

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